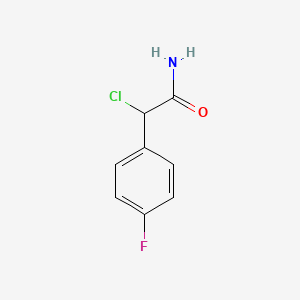

2-Chloro-2-(4-fluorophenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLEXFAKGYCBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for diverse biological activities.

Mode of Action

Related compounds have been shown to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, and anticancer effects.

Biochemische Analyse

Biochemical Properties

2-Chloro-2-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of the enzyme CYP1A2. This interaction is crucial as CYP1A2 is involved in the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in the detoxification processes, thereby impacting the cell’s ability to handle oxidative stress. Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of CYP1A2, leading to enzyme inhibition. This inhibition results in decreased metabolism of substrates that are normally processed by CYP1A2. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of CYP1A2 activity and altered gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity. At higher doses, this compound can lead to toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with CYP1A2. The inhibition of this enzyme affects the metabolic flux of various substrates, leading to changes in metabolite levels. Additionally, the compound can interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to transport proteins, facilitating its movement across cellular membranes. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the endoplasmic reticulum. The compound’s activity and function are affected by its subcellular localization, as it can interact with specific enzymes and proteins within these compartments. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.

Biologische Aktivität

2-Chloro-2-(4-fluorophenyl)acetamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interactions

this compound interacts with various molecular targets, notably the enzyme CYP1A2. This interaction results in the inhibition of CYP1A2 activity, which is crucial for drug metabolism and the detoxification of xenobiotics. The compound's binding to the active site of CYP1A2 leads to significant alterations in metabolic pathways, impacting cellular responses to oxidative stress and inflammation.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, including those involved in cell signaling and gene expression. For instance, it modulates the expression of genes related to detoxification processes, enhancing the cell's ability to manage oxidative stress. Additionally, its effects on inflammatory pathways suggest potential anti-inflammatory properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | MIC = 512 µg/mL against K. pneumoniae | |

| Anti-inflammatory | Potential COX inhibition | |

| CYP1A2 Inhibition | Significant metabolic alteration |

Case Study: Antibacterial Efficacy

In a comparative study involving various derivatives, this compound was found to exhibit superior antibacterial activity due to its structural modifications that enhance binding affinity to bacterial enzymes responsible for cell wall synthesis .

Toxicity and Safety Profile

Preliminary studies indicate that this compound exhibits low toxicity levels in vitro. Genotoxicity tests on oral mucosa cells revealed minimal cellular alterations when exposed to varying concentrations of the compound, suggesting a safe profile for potential therapeutic use . However, further research is necessary to fully establish its safety parameters.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, functional groups, or backbone modifications, leading to variations in physicochemical properties, reactivity, and applications. Below is a systematic comparison:

Chloro-Substituted Acetamides with Fluorophenyl Groups

- Key Differences: The ethyl linker in C₁₀H₁₁ClFNO increases molecular flexibility and lipophilicity compared to the parent compound . Replacing the amide with an ester (C₁₀H₁₀ClFO₂) alters hydrolysis kinetics and reactivity in nucleophilic substitutions .

Bromo and Halo-Substituted Analogs

- Key Differences: Bromine in C₈H₈BrFNO enhances leaving-group capacity in substitution reactions compared to chlorine . The trifluoromethyl group in C₉H₇ClF₃NO increases metabolic stability and bioavailability in drug design .

Acetamides with Extended Functional Groups

- Key Differences: The benzothiazole ring in C₁₅H₁₂FN₂OS enhances π-π stacking interactions, improving target binding in drug-receptor interactions . The thienopyridine scaffold in C₂₁H₁₃F₂N₅OS provides a planar structure for intercalation with biomolecules, critical for antiplasmodial activity .

Pharmacologically Active Derivatives

- Key Differences: The dimeric structure in C₂₂H₂₀F₂N₈O₂S₂ enhances binding avidity to viral targets . Triazole-quinoxaline hybrids in C₂₁H₁₆FN₇O₂S leverage "click chemistry" for rapid synthesis and modular bioactivity .

Vorbereitungsmethoden

Acylation of 4-Fluoroaniline with Chloroacetyl Chloride

The most widely reported synthetic route involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This method proceeds via nucleophilic acyl substitution, where the amine attacks the acyl chloride to form the amide bond.

- Dissolve 4-fluoroaniline in an inert solvent (e.g., dichloromethane or xylene).

- Add triethylamine to act as an acid scavenger and base.

- Slowly add chloroacetyl chloride dropwise at low temperature (0°C to 5°C) to control exothermicity.

- Stir the mixture at room temperature for several hours to complete the reaction.

- Wash the reaction mixture with water to remove triethylamine hydrochloride.

- Separate the organic layer and evaporate the solvent to isolate crude 2-chloro-2-(4-fluorophenyl)acetamide.

- Purify by recrystallization.

| Reagent | Amount | Conditions | Yield | Purity |

|---|---|---|---|---|

| 4-Fluoroaniline | 154.7 g | Dissolved in xylene | — | — |

| Triethylamine | 102.2 g | Added as base | — | — |

| Chloroacetyl chloride | 114 g | Added dropwise over 1.5 h at room temp | 98.1% | 98.6% |

This method affords high yields and purity, suitable for both laboratory and industrial scale.

Use of N-Substituted 4-Fluoroanilines

Variants of the above method include using N-substituted 4-fluoroanilines, such as N-isopropyl-4-fluoroaniline, to prepare substituted analogues like 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. The reaction parameters remain similar, involving triethylamine and chloroacetyl chloride in an inert solvent with controlled addition and temperature.

Industrial synthesis typically adapts the laboratory methods with process optimizations:

- Use of continuous flow reactors to enhance heat and mass transfer.

- Automated reagent addition to control exothermic reactions.

- Recycling of triethylamine by treating triethylamine hydrochloride aqueous solutions with sodium hydroxide to recover triethylamine with ~95% efficiency.

- Larger solvent volumes and optimized reaction times to maximize yield and purity.

These adjustments improve safety, scalability, and cost-effectiveness.

While the acylation of 4-fluoroaniline is predominant, other methods include:

- Preparation of the corresponding acid chloride intermediate, 2-chloro-2-(4-fluorophenyl)acetyl chloride, by chlorination of 4-fluoroacetophenone using thionyl chloride or phosphorus trichloride under reflux. This intermediate can then be converted to the amide by reaction with ammonia or amines.

- Nucleophilic substitution reactions where the chlorine atom on the alpha carbon is replaced by other nucleophiles to form derivatives, although this is more relevant for downstream functionalization than primary synthesis.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Dichloromethane, Xylene | Inert, aprotic solvents preferred |

| Temperature | 0–5°C (addition), room temp (reaction) | Low temp controls exotherm |

| Base | Triethylamine | Neutralizes HCl formed |

| Reaction Time | 4–6 hours | Ensures completion |

| Workup | Aqueous wash, solvent removal | Removes salts and impurities |

| Purification | Recrystallization | Enhances purity |

- The reaction yields are typically above 95% with purity exceeding 98%, confirmed by chromatographic and spectroscopic analysis.

- X-ray crystallography and NMR spectroscopy confirm the structure and substitution pattern of the product, including the position of the fluorine on the phenyl ring and the amide functionality.

- The chlorine atom on the alpha carbon remains intact post-synthesis, allowing further chemical transformations.

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation of 4-fluoroaniline | 4-Fluoroaniline, Chloroacetyl chloride | Triethylamine, Dichloromethane/Xylene | 0–5°C addition, RT reaction | 95–98 | Most common, high purity |

| Chlorination of 4-fluoroacetophenone | 4-Fluoroacetophenone, SOCl2 or PCl3 | Reflux | 80–90 | Intermediate step for acid chloride | |

| N-substituted aniline acylation | N-isopropyl-4-fluoroaniline, Chloroacetyl chloride | Triethylamine | Similar to above | ~98 | Produces substituted derivatives |

Q & A

Q. What are the established synthetic routes for preparing 2-Chloro-2-(4-fluorophenyl)acetamide?

The compound is synthesized via condensation reactions between substituted phenylamines and chloroacetyl chloride. Kang et al. (2008) achieved this by reacting 4-fluoroaniline with chloroacetyl chloride in anhydrous conditions, followed by recrystallization from ethanol. Characterization involves spectroscopic methods (IR, H/C NMR) and single-crystal X-ray diffraction to confirm purity and structure .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (Cu-Kα radiation, 293 K) reveals key structural parameters:

- C-Cl bond length: 1.741(2) Å

- Intramolecular C–H⋯O interaction (2.52 Å, 131°), forming a six-membered ring.

- Intermolecular N–H⋯O hydrogen bonds (N⋯O distance: 2.963 Å) stabilize the crystal lattice along the c-axis .

Q. What spectroscopic techniques are essential for characterizing synthetic intermediates of this compound?

IR spectroscopy identifies carbonyl stretching frequencies (~1670 cm). H NMR (DMSO-d) shows signals for the NH proton (δ 10.3 ppm) and aromatic protons (δ 7.2–7.6 ppm). Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 187.6 .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Intramolecular C–H⋯O interactions enforce planarity in the acetamide group, while intermolecular N–H⋯O bonds propagate infinite chains along the c-axis. These interactions are critical for predicting solubility and crystallinity in derivative synthesis. Computational modeling (DFT) can quantify interaction energies .

Q. What experimental strategies resolve contradictions in reported crystallographic data for halogenated acetamides?

Discrepancies in bond angles (e.g., C–C–Cl variations) arise from temperature-dependent lattice distortions. High-resolution X-ray data (R factor <0.05) and refinement using software like SHELXL-97 ensure accuracy. Cross-validation with Cambridge Structural Database entries (e.g., Allen et al., 1987) identifies outliers .

Q. How can researchers design reactions to synthesize bioactive derivatives from this compound?

- Cyclization : React with triazoles in POCl at 80°C to form triazolothiadiazines, monitored via TLC .

- Hydrolysis : Use NaOH/EtOH to cleave the amide bond, yielding 2-chloro-2-(4-fluorophenyl)acetic acid for further functionalization .

- Cross-coupling : Employ Pd-catalyzed Suzuki reactions to introduce aryl groups at the chloro position .

Q. What methodologies assess the environmental persistence of this compound in aqueous systems?

- Degradation studies : Expose to UV light (254 nm) in HO/CHCN (1:1) and analyze degradation products via HPLC-MS.

- Microbial assays : Incubate with Pseudomonas spp. to evaluate biodegradation pathways under aerobic conditions .

Methodological Guidance

Q. How to optimize crystallization conditions for high-quality single crystals?

- Solvent selection : Use ethanol or DMF/water mixtures for slow evaporation.

- Temperature control : Maintain 293 K to minimize thermal disorder.

- Seeding : Introduce microcrystals to induce controlled nucleation .

Q. What computational tools predict the reactivity of the chloro and fluorophenyl groups?

Q. How to troubleshoot low yields in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.